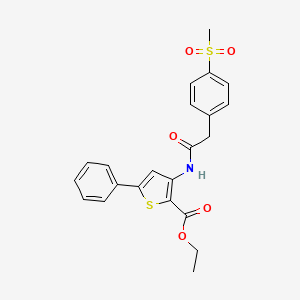

Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 3-(2-(4-(methylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate” is a complex organic molecule. It contains several functional groups including a methylsulfonyl group, an acetamido group, a phenyl group, and a carboxylate ester group. These functional groups suggest that this compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiophene and phenyl rings. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For example, the ester could undergo hydrolysis, the amide could participate in acylation reactions, and the phenyl ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and ester groups could impact its solubility, while the aromatic rings could influence its UV/Vis absorption properties .科学的研究の応用

Synthesis and Medicinal Applications

- Antihypertensive Activity : A study by Santilli and Morris (1979) discussed the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, highlighting one derivative with antihypertensive activity in rats, suggesting the potential medicinal applications of sulfonamide derivatives in cardiovascular diseases (Santilli & Morris, 1979).

Chemical Synthesis and Methodology

- Radical Alkenylation : Amaoka et al. (2014) described the metal-free direct alkenylation of C(sp3)–H bonds using photo-irradiation, showcasing a method for extending carbon skeletons, relevant for synthesizing structurally complex natural products and pharmaceuticals (Amaoka et al., 2014).

Materials Science

- Dyeing Polyester Fibers : Iyun et al. (2015) synthesized novel heterocyclic disperse dyes with a thiophene moiety for dyeing polyester fibers, demonstrating the versatility of thiophene derivatives in material science applications (Iyun et al., 2015).

Catalysis

- Ionic Liquid Catalysis : Zare et al. (2012) explored the use of a novel Bronsted acidic ionic liquid for catalyzing various organic transformations, indicating the potential of such catalysts in making chemical synthesis more efficient and environmentally friendly (Zare et al., 2012).

Bioactive Potentials

- Secondary Metabolites from Mollusks : Chakraborty and Joy (2019) investigated the bioactive potentials of secondary metabolites from mollusks, which included compounds with phenylacetyloxy and methylpicene carboxylate moieties, showcasing the interest in natural products with potential antioxidant and anti-inflammatory activities (Chakraborty & Joy, 2019).

作用機序

将来の方向性

特性

IUPAC Name |

ethyl 3-[[2-(4-methylsulfonylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S2/c1-3-28-22(25)21-18(14-19(29-21)16-7-5-4-6-8-16)23-20(24)13-15-9-11-17(12-10-15)30(2,26)27/h4-12,14H,3,13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKXMSUUDKXFRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2767080.png)

![Methyl 2-amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2767086.png)

![Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![4-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2767091.png)

![3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2767092.png)

![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]carbamate](/img/structure/B2767094.png)

![6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2767101.png)